Potassium 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-trifluoroborate
Description
Properties
IUPAC Name |
potassium;trifluoro-[8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BF3NO2.K/c1-12(2,3)19-11(18)17-9-4-5-10(17)7-8(6-9)13(14,15)16;/h6,9-10H,4-5,7H2,1-3H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXIYCMPGDVUMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2CCC(C1)N2C(=O)OC(C)(C)C)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BF3KNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of the Azabicyclic Amine
The initial step involves protecting the secondary amine of 8-azabicyclo[3.2.1]oct-2-ene. This is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example:
-
Reagents : Boc₂O (1.1 equiv), DMAP (catalytic), triethylamine (2.0 equiv).
-
Conditions : Dichloromethane, 0°C to room temperature, 12–24 hours.
This step proceeds quantitatively, as evidenced by the absence of amine signals in post-reaction NMR spectra. The Boc group’s steric bulk also mitigates unwanted side reactions during subsequent steps.
Miyaura Borylation of a Halogenated Intermediate
A widely applicable route involves converting a C3-halide to a boronic ester, followed by trifluoroborate salt formation:
-
Halogenation :
-
Miyaura Borylation :
-
Trifluoroborate Formation :
Direct Boron Addition to a Ketone Intermediate
Alternative approaches leverage the reactivity of the C3 ketone. As demonstrated in analogous systems:
-
Cyanohydrin Formation :
-
Boronation via Grignard Reagent :
-
Reagents : BF₃·OEt₂ (1.2 equiv), followed by KHF₂.
-
Adaptation : Replace NaCN with a boron nucleophile (e.g., boronic acid).
-
Challenge : Limited literature precedence necessitates optimization.
-
Hydrogenation and Epimerization Control
While the target compound retains the C2–C3 double bond, hydrogenation steps in related syntheses highlight the sensitivity of the azabicyclic system to stereochemical changes:
-
Catalyst : Pd/C (5 wt%) under H₂ (3 bar).
-
Conditions : Toluene/MeOH, 50°C, 12 hours.
-
Outcome : Partial epimerization (57:43 endo:exo ratio observed in similar reductions).
For the trifluoroborate, such conditions must be avoided to preserve the unsaturated bond, necessitating mild reaction environments.
Critical Analysis of Reaction Parameters
Solvent and Temperature Effects
Catalytic System Optimization
-
Pd Catalysts : Pd(OAc)₂ shows lower efficiency compared to Pd(dppf)Cl₂ in borylation.
-
Ligand effects : Bulky ligands (e.g., SPhos) improve selectivity but increase costs.
Synthetic Routes: Comparative Overview
| Step | Method A (Halogenation/Borylation) | Method B (Ketone Functionalization) |
|---|---|---|
| Starting Material | 8-Boc-azabicyclo-oct-2-ene-3-ol | 8-Boc-azabicyclo-octan-3-one |
| Key Reagents | SOCl₂, B₂pin₂, KHF₂ | NaCN, BF₃·OEt₂, KHF₂ |
| Yield (Overall) | 60–65% | 30–35% (estimated) |
| Purity (NMR) | >90% | 75–80% |
| Scalability | High (gram-scale demonstrated) | Limited by cyanide handling |
Mechanism of Action
The mechanism of action of Potassium 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-trifluoroborate depends on its application. In coupling reactions, the trifluoroborate group acts as a nucleophile, participating in the formation of carbon-carbon bonds. In biological systems, the Boc group can be removed under acidic conditions, revealing an active amine that can interact with biological targets.
Comparison with Similar Compounds
Structural and Functional Comparisons
Potassium Trifluoroborate Derivatives
Several potassium trifluoroborates share the -BF₃K group but differ in their organic substituents:
Potassium 1-Methyl-1H-pyrazole-5-trifluoroborate (Ref: FT-P15098) : Features a pyrazole ring, offering planar aromaticity that enhances reactivity in aryl-aryl couplings. However, the absence of a bicyclic system limits its utility in stereoselective synthesis compared to the target compound .
Potassium (1,1-difluorocyclohex-4-yl)methyltrifluoroborate (Ref: FT-P15006) : Contains a cyclohexyl group, which introduces steric bulk but lacks the bicyclic rigidity of the azabicyclo framework. This impacts its conformational flexibility in coupling reactions .
Potassium (4-BOC-amino-2-fluorophenyl)trifluoroboranuide (TB-5589): Shares the Boc-protected amine but on a fluorophenyl ring.
Table 1: Key Properties of Selected Potassium Trifluoroborates
| Compound Name | Purity (%) | CAS Number | Key Structural Feature |
|---|---|---|---|
| Target Compound (QD-4308) | 95 | MFCD24843080 | Boc-protected azabicyclo[3.2.1]octene |
| Potassium 1-Methyl-1H-pyrazole-5-trifluoroborate | 95 | Not Provided | Pyrazole ring |
| Potassium (4-BOC-amino-2-fluorophenyl)trifluoroboranuide | 96 | MFCD28014051 | Boc-protected fluorophenyl |
Boron-Containing Azabicyclo Derivatives
tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate : A pinacol boronic ester analog of the target compound. While both share the Boc-protected bicyclic core, the pinacol ester is more moisture-sensitive and requires harsher conditions for cross-coupling compared to the trifluoroborate salt .
8-isopropyl-8-azabicyclo[3.2.1]octan-3-one (CAS 3423-28-7) : Lacks the boron moiety and features an isopropyl group instead of Boc. The ketone functionality limits its use in couplings but makes it a precursor for further functionalization .
Simple Fluoroborate Salts
Compounds like Potassium borofluoride (KBF₄, CAS 14075-53-7) and Sodium borofluoride (NaBF₄, CAS 13755-29-8) are inorganic salts without organic substituents. These are used as electrolytes or catalysts but lack the structural complexity required for advanced organic synthesis .
Reactivity and Stability
- Trifluoroborate vs. Boronic Acid Pinacol Ester : The target compound’s trifluoroborate group offers superior stability to oxidation and hydrolysis compared to pinacol esters, which require anhydrous conditions .
- Boc vs. Other Protecting Groups : The Boc group in the target compound provides milder deprotection conditions (e.g., acidic treatment) compared to benzyl or isopropyl groups, which may require hydrogenation or stronger acids .
Commercial Availability and Purity
The target compound (QD-4308) is available at 95% purity, comparable to other trifluoroborates like TB-8075 (95%) and QD-9761 (95%) . However, its specialized bicyclic structure results in higher commercial inquiry rates compared to simpler derivatives like Potassium (4-bromo-2-fluorophenyl)trifluoroborate .
Biological Activity
Potassium 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-trifluoroborate is a compound of interest due to its potential biological activities, particularly in the context of opioid receptor interactions and neuropharmacology. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Overview
Chemical Structure and Properties
- Molecular Formula : C12H18BF3KNO2
- Molecular Weight : 315.181 g/mol
- Purity : 95%
The compound is characterized by the presence of a bicyclic structure, which is pivotal in its interaction with biological targets, especially opioid receptors.
This compound acts primarily as a mu-opioid receptor antagonist . This property makes it a candidate for treating conditions associated with opioid receptor activity, such as opioid-induced bowel dysfunction (OBD) and other gastrointestinal disorders. The ability to selectively block mu-opioid receptors without affecting central analgesic effects is particularly valuable in clinical settings .
Opioid Receptor Interactions
Research indicates that compounds similar to this compound can effectively modulate opioid receptor activity:
- Mu-opioid Receptor Antagonism :
- Kappa-opioid Receptor Activity :
Neuropharmacological Effects
In studies involving animal models, particularly mice, compounds from the same class have demonstrated significant neuropharmacological effects:
- Anti-Parkinsonian Activity :
Study on Mu-opioid Receptor Antagonists
A patent describes various 8-azabicyclo[3.2.1]octane compounds that serve as mu-opioid receptor antagonists, highlighting their potential therapeutic applications in treating disorders related to opioid receptor activity .
Anti-Parkinsonism Research
A study conducted on 8-azabicyclo[3.2.1]octane analogs demonstrated their effectiveness in increasing dopamine levels and reducing Parkinsonian symptoms in mice. This research utilized a methodical approach to assess the compounds' efficacy against chlorpromazine-induced catatonia, revealing that specific analogs showed superior activity compared to traditional treatments like atropine .
Data Tables
Scientific Research Applications
Medicinal Chemistry
Potassium 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-trifluoroborate serves as a crucial intermediate in the synthesis of bioactive compounds, particularly those that target specific enzymes or receptors in the body.
Arginase Inhibition
Recent studies have highlighted the role of this compound in developing arginase inhibitors, which are vital for treating various conditions, including cancer and cardiovascular diseases. The compound's unique bicyclic structure allows for optimal binding to the active sites of arginase enzymes, enhancing potency compared to traditional inhibitors .
Tropane Derivatives
The compound is also instrumental in synthesizing tropane derivatives, which are known for their pharmacological properties. These derivatives have been associated with treatments for neurological disorders and other health issues due to their ability to interact with neurotransmitter systems .
Organic Synthesis
This compound is utilized in various organic synthesis reactions, particularly in cross-coupling methodologies.
Suzuki Coupling Reactions
This compound has been effectively employed in Suzuki coupling reactions, where it acts as a boron source for forming carbon-carbon bonds. Its stability and reactivity make it an ideal candidate for synthesizing complex organic molecules with high yields .
Ugi Reactions
The compound has also been used as a substrate in Ugi reactions, which are multi-component reactions that allow for the efficient construction of diverse amide-containing compounds. This application is particularly valuable in drug discovery, where diverse libraries of compounds are needed for screening against biological targets .
Agricultural Applications
In addition to its medicinal uses, this compound has potential applications in agriculture, particularly as a building block for agrochemicals.
Pesticide Development
The compound's structural properties may be leveraged to design novel pesticides that can target specific pests while minimizing environmental impact. Its ability to form stable bonds with various functional groups makes it a suitable candidate for developing new agrochemical agents .
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
